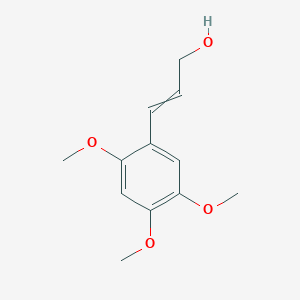

3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol

Description

Contextualization within Trimethoxyphenyl Chemical Scaffolds

The trimethoxyphenyl (TMP) scaffold is a significant structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. This framework, consisting of a benzene (B151609) ring substituted with three methoxy (B1213986) groups, is a key pharmacophore in numerous natural and synthetic molecules. The positioning of the methoxy groups on the phenyl ring plays a crucial role in the biological activity of these compounds. The 3,4,5-trimethoxyphenyl arrangement, in particular, is a well-known feature of potent agents that interact with tubulin, a protein essential for cell division.

3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol fits within this important class of molecules. It is a natural phenylpropanoid and is recognized as a precursor in the synthesis of α-asarone. wikipedia.org The trimethoxyphenyl moiety in its structure is a key determinant of its biological interactions and a primary reason for the scientific interest it has garnered.

Overview of Structural Features and Research Significance

This compound, with the chemical formula C₁₂H₁₆O₄, possesses a distinct molecular architecture. smolecule.com Its structure is characterized by a 2,4,5-trimethoxyphenyl group attached to a prop-2-en-1-ol side chain. The presence of the allyl alcohol group and the specific methoxy substitution pattern on the aromatic ring are key to its chemical properties and biological activity.

The significance of this compound in research is largely attributed to its demonstrated anticonvulsant and neuroprotective properties. nih.govnih.goviucr.org It is an active metabolite of α-asarone, a compound found in certain traditional medicinal plants. acs.org Research has indicated that this compound exhibits a broader spectrum of anticonvulsant activity and lower acute toxicity than its parent compound, α-asarone. nih.govacs.org This has positioned it as a promising candidate for the development of new antiepileptic drugs. nih.govacs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2E)-3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol |

| Synonyms | α-asaronol, (E)-3'-hydroxyasarone |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molar Mass | 224.25 g/mol |

| Appearance | White crystalline solid |

This table is based on data from multiple sources.

Current Research Landscape and Emerging Areas of Investigation

The current research landscape for this compound is dynamic, with a primary focus on its potential as a therapeutic agent for neurological disorders. Key areas of investigation include the optimization of its synthesis for large-scale production and the detailed elucidation of its mechanism of action.

Recent studies have successfully developed pilot-scale synthesis processes, starting from 2,4,5-trimethoxybenzaldehyde (B179766), to produce high-purity α-asaronol, laying the groundwork for potential industrial production. acs.org Synthetic routes often involve a Knoevenagel condensation followed by reduction. acs.org

Emerging areas of investigation are centered on understanding the metabolic pathways and the precise molecular targets through which it exerts its anticonvulsant effects. NMR-based metabolomics studies are being employed to investigate the metabolic changes in the brain and plasma of animal models treated with the compound. acs.org These studies aim to reveal how it modulates neurotransmitter balance and energy metabolism to prevent seizures. acs.org Furthermore, its neuroprotective activities are being explored in cell-based assays, demonstrating its potential to protect neuronal cells. nih.goviucr.org

Table 2: Summary of Key Research Findings

| Research Area | Key Findings |

| Synthesis | Efficient pilot-scale synthesis has been achieved with high yield and purity. acs.org |

| Anticonvulsant Activity | Demonstrates a broad spectrum of anticonvulsant activity in animal models. nih.gov Shows superior protective indices and lower acute toxicity compared to α-asarone. nih.gov |

| Neuroprotection | Exhibits neuroprotective activities in mouse neuroblastoma N2a cells. nih.goviucr.org |

| Mechanism of Action | Investigated through metabolomics, suggesting it enhances energy metabolism and regulates neurotransmitter balance. acs.org |

This table summarizes findings from various research articles.

Structure

3D Structure

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C12H16O4/c1-14-10-8-12(16-3)11(15-2)7-9(10)5-4-6-13/h4-5,7-8,13H,6H2,1-3H3 |

InChI Key |

TXWGYXAWALNJBI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C=CCO)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategies for the Direct Synthesis of 3-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol

The direct synthesis of this compound can be efficiently achieved through the selective reduction of a chalcone (B49325) precursor. This approach is favored due to the accessibility of the starting materials and the high selectivity of certain reduction methods.

Reduction Reactions of α,β-Unsaturated Ketones (Chalcones) with 2,4,5-Trimethoxyphenyl Moiety

The most prominent method for the synthesis of this compound is the 1,2-reduction of the corresponding α,β-unsaturated ketone, specifically a chalcone bearing a 2,4,5-trimethoxyphenyl group. This transformation selectively reduces the carbonyl group to a hydroxyl group while preserving the carbon-carbon double bond.

A highly effective method for this selective reduction is the Luche reduction . nih.govnih.govwikipedia.org This reaction employs sodium borohydride (B1222165) (NaBH₄) in combination with a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in an alcohol solvent such as methanol (B129727) or ethanol. wikipedia.orggoogle.com The cerium salt enhances the electrophilicity of the carbonyl carbon, promoting a 1,2-hydride attack from the borohydride reagent and suppressing the competing 1,4-conjugate addition. nih.govwikipedia.org This results in the formation of the desired allylic alcohol with high chemoselectivity. nih.govgoogle.com

The general reaction is as follows: (E)-1-(Aryl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one + NaBH₄/CeCl₃ → (E)-1-(Aryl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol

Other reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can also be used for the reduction of chalcones to allylic alcohols. frontiersin.org However, the Luche reduction is often preferred due to its mild reaction conditions and high selectivity. researchgate.net

Alternative Synthetic Routes from Cinnamyl Alcohol Precursors

While the reduction of chalcones is a more common route, it is theoretically possible to synthesize this compound from cinnamyl alcohol precursors. This would involve the introduction of the 2,4,5-trimethoxyphenyl group onto a cinnamyl alcohol derivative. However, this approach is less documented in scientific literature for this specific compound.

One potential, though less direct, method could involve a cross-coupling reaction. For instance, a palladium-catalyzed reaction could couple a cinnamyl alcohol derivative with a suitable 2,4,5-trimethoxyphenyl organometallic reagent. These types of allylic arylations have been explored for various substrates.

Precursors and Intermediate Compounds in Synthesis

The synthesis of this compound via the chalcone reduction pathway relies on key precursors and the formation of a crucial chalcone intermediate.

The primary precursors for the chalcone intermediate are:

2,4,5-Trimethoxybenzaldehyde (B179766) : This aldehyde provides the 2,4,5-trimethoxyphenyl moiety of the final compound. researchgate.netyoutube.com

An appropriate acetophenone (B1666503) : The choice of acetophenone determines the other aryl group in the resulting chalcone.

The key intermediate is the α,β-unsaturated ketone, a chalcone, which is synthesized through a Claisen-Schmidt condensation . researchgate.net This base-catalyzed reaction involves the condensation of 2,4,5-trimethoxybenzaldehyde with an acetophenone. nih.gov For example, the reaction of 2,4,5-trimethoxybenzaldehyde with acetophenone in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) yields (E)-1-phenyl-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one. researchgate.net

| Precursor/Intermediate | Role in Synthesis | Method of Introduction/Formation |

|---|---|---|

| 2,4,5-Trimethoxybenzaldehyde | Provides the trimethoxyphenyl group | Starting material for Claisen-Schmidt condensation |

| Acetophenone | Provides the second aryl group and carbonyl for the chalcone | Starting material for Claisen-Schmidt condensation |

| (E)-1-(Aryl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (Chalcone) | Direct precursor to the target alcohol | Formed via Claisen-Schmidt condensation |

Advanced Synthetic Techniques and Optimization

Modern synthetic techniques can be applied to improve the efficiency, yield, and stereochemical control of the synthesis of this compound and related derivatives.

Microwave-Assisted Synthesis Approaches for Related Trimethoxyphenyl Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. globalresearchonline.netrasayanjournal.co.in The Claisen-Schmidt condensation to form the chalcone intermediate is particularly amenable to microwave irradiation. ekb.egd-nb.info Compared to conventional heating, microwave-assisted methods can reduce reaction times from hours to minutes and often result in cleaner reactions with higher yields. nih.govglobalresearchonline.net This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. globalresearchonline.net The solvent-free or solid-supported microwave-assisted synthesis of chalcones is also a green chemistry approach that minimizes the use of volatile organic solvents. frontiersin.orgnih.gov

| Synthesis Step | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Chalcone Synthesis (Claisen-Schmidt) | Hours to days, often requires reflux | Minutes, often at lower bulk temperatures |

| Yield | Moderate to good | Often higher yields |

| Side Products | Can be significant | Often reduced |

Stereoselective Synthesis Considerations for (E) and (Z) Isomers

The stereochemistry of the final product, this compound, is determined by the stereochemistry of the carbon-carbon double bond. The Claisen-Schmidt condensation typically yields the thermodynamically more stable (E)-isomer of the chalcone precursor in high selectivity. researchgate.net This is due to the steric hindrance between the aryl groups in the (Z)-isomer.

The subsequent reduction of the (E)-chalcone to the allylic alcohol, for example via a Luche reduction, does not affect the configuration of the double bond. nih.gov Therefore, the (E)-isomer of this compound is the expected product from this synthetic sequence. The Luche reduction itself can exhibit stereoselectivity at the newly formed chiral center, depending on the substitution pattern of the chalcone, but this does not alter the E/Z isomerism of the alkene. nih.gov

Chemical Reactivity and Derivatization Pathways

The unique arrangement of functional groups in this compound—a primary allylic alcohol and a highly substituted aromatic ring—provides multiple avenues for chemical modification. The reactivity of the alkene, the hydroxyl group, and the aromatic ring can be selectively targeted to generate a diverse array of derivatives.

Reactions Involving the Prop-2-en-1-ol Moiety (e.g., Dibromocyclopropanation)

The prop-2-en-1-ol group, a substituted cinnamyl alcohol system, is characterized by the reactivity of its carbon-carbon double bond and its primary hydroxyl group.

Dibromocyclopropanation: This reaction involves the addition of dibromocarbene (:CBr₂) across the double bond to form a dibromocyclopropane ring. However, studies on cinnamyl alcohol and its derivatives have shown that this reaction can be challenging. Research involving the dibromocyclopropanation of unsaturated alcohols under phase-transfer conditions has indicated that cinnamyl alcohol itself often fails to react, with only the starting material being recovered. researchgate.netnih.gov Specifically, an experiment with a closely related substrate, (E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol, also resulted in the isolation of only the starting material, suggesting that the electronic properties of the trimethoxyphenyl ring may not be sufficient to overcome the low reactivity of the cinnamyl alcohol system under these conditions. researchgate.netnih.gov The use of protecting groups for the hydroxyl function is often required to achieve higher yields in the cyclopropanation of styrene-derived compounds. researchgate.netnih.gov

Other Reactions:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (E)-3-(2,4,5-trimethoxyphenyl)prop-2-enal, or further to the carboxylic acid using appropriate oxidizing agents. smolecule.com The oxidation of cinnamyl alcohol to cinnamaldehyde (B126680) is a common transformation. ijaerd.org

Addition Reactions: The alkene is susceptible to electrophilic addition. For instance, the bromohydroxylation of cinnamyl alcohols using a bromine source and water as a nucleophile can produce the corresponding bromohydrins, installing hydroxyl and bromine groups across the double bond. nih.govsemanticscholar.org Reaction with hydrogen halides like HBr can lead to substitution of the hydroxyl group or addition across the double bond, depending on the reaction conditions. stackexchange.com

Ozonolysis: The reaction with ozone can cleave the double bond, leading to the formation of formaldehyde (B43269) and glycolaldehyde (B1209225) as major products. researchgate.net

| Reaction Type | Reagents | Product Type | Observed Reactivity/Notes |

|---|---|---|---|

| Dibromocyclopropanation | CHBr₃, NaOH (aq) | Dibromocyclopropane derivative | Low reactivity observed for related trimethoxyphenyl cinnamyl alcohols; starting material recovered. researchgate.netnih.gov |

| Oxidation | PCC, MnO₂, etc. | α,β-Unsaturated aldehyde or carboxylic acid | A standard reaction for allylic alcohols. smolecule.comijaerd.org |

| Bromohydroxylation | PhCONHBr, H₂O, Catalyst | Bromohydrin | Effective for various cinnamyl alcohols, yielding optically active products with suitable catalysts. nih.govsemanticscholar.org |

| Reaction with HBr | Conc. HBr | Allylic bromide or dibromo-alcohol | Product depends on conditions; can involve substitution or addition. stackexchange.com |

Transformations of the 2,4,5-Trimethoxyphenyl Substituent

The 2,4,5-trimethoxyphenyl ring is highly activated towards electrophilic substitution due to the presence of three electron-donating methoxy (B1213986) groups. These groups also represent reactive sites themselves.

Demethylation: A significant transformation of trimethoxy-substituted aromatic compounds is the cleavage of the methyl ethers to form hydroxyl groups (phenols). This is typically achieved under acidic conditions. For example, treatment of related 2,4,5-trimethoxyphenyl derivatives with reagents like aluminum chloride (AlCl₃), hydrobromic acid (HBr), or hydrochloric acid (HCl) can lead to partial or complete demethylation. nih.gov The choice of reagent can influence the extent of deprotection.

Electrophilic Aromatic Substitution: While specific examples for this compound are not detailed in the literature, the potent activating and ortho-, para-directing nature of the methoxy groups makes the single unsubstituted position on the ring highly susceptible to electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur readily at this position.

| Reaction Type | Reagents | Product Type | Notes |

|---|---|---|---|

| Demethylation | HBr, HCl, AlCl₃ | Phenolic derivatives | Cleavage of one or more methoxy groups to yield hydroxyls. nih.gov |

| Electrophilic Substitution | HNO₃/H₂SO₄, Br₂, etc. | Ring-substituted derivatives | Reaction is expected at the C6 position due to the directing effects of the methoxy groups. |

Formation of Complex Hybrid Molecules and Conjugates

The structural backbone of this compound is a key component in the synthesis of more complex molecules, particularly chalcones and their derivatives, which are known for their diverse biological activities. researchgate.net The parent aldehyde, 2,4,5-trimethoxybenzaldehyde, is a common starting material for these syntheses.

Chalcone Synthesis and Derivatization: Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone. nih.gov

Formation of Chalcones: 2,4,5-Trimethoxybenzaldehyde can be reacted with various acetophenones to produce chalcones where the 2,4,5-trimethoxyphenyl group is one of the aryl substituents. An example is the synthesis of (E)-1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one. nih.gov

Reduction to Allylic Alcohol: The resulting chalcone contains an α,β-unsaturated ketone. The carbonyl group of this system can be selectively reduced using reagents like sodium borohydride (NaBH₄) to yield the corresponding allylic alcohol, a structure directly analogous to this compound. mdpi.com

Formation of Heterocyclic Conjugates: This allylic alcohol intermediate is a versatile precursor for creating complex hybrid molecules. For instance, it can be reacted with 1,2,4-triazole (B32235) in the presence of an acid catalyst to form chalcone-triazole conjugates. mdpi.com This demonstrates a pathway where the prop-2-en-1-ol moiety serves as a reactive handle for linking the trimethoxyphenyl core to other functional units.

Synthesis of Amide Hybrids: More elaborate hybrid molecules can be constructed. For example, a chalcone-trimethoxycinnamide hybrid was synthesized starting from 3,4,5-trimethoxybenzaldehyde. nih.gov This multi-step synthesis highlights how the core cinnamoyl structure, derived from trimethoxy-substituted rings, can be incorporated into larger, multifunctional molecules through the formation of amide linkages. nih.gov

| Hybrid Molecule Type | Synthetic Strategy | Key Intermediates | Reference |

|---|---|---|---|

| Chalcone-Triazole Conjugates | Claisen-Schmidt condensation, followed by reduction and reaction with 1,2,4-triazole. | Chalcone, Allylic alcohol | mdpi.com |

| Chalcone-Trimethoxycinnamide Hybrid | Multi-step synthesis involving Claisen-Schmidt condensation and subsequent amidation. | Amine-functionalized chalcone | nih.gov |

| Substituted Chalcones | Base-catalyzed Claisen-Schmidt condensation. | 2,4,5-Trimethoxybenzaldehyde | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, is fundamental for identifying the functional groups present in a molecule. These methods measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

An FT-IR spectrum of 3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol would be expected to show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic ring and the vinyl group would appear around 3000-3100 cm⁻¹. The C=C double bond stretching of the propene chain would likely be observed near 1650 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range. The C-O stretching of the alcohol and the methoxy (B1213986) ether groups would generate strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Raman Spectroscopy Investigations

Raman spectroscopy would provide complementary information to FT-IR. The C=C double bond of the propenyl chain and the aromatic ring vibrations are typically strong and well-defined in Raman spectra. The symmetric stretching of the non-polar C=C bond, in particular, would be expected to give a strong Raman signal. The hydroxyl group, being a poor Raman scatterer, would likely show a weak signal. This technique is especially useful for analyzing the skeletal vibrations of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Confirmation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum would provide detailed information about the number, environment, and connectivity of protons. For this compound, distinct signals would be expected for the aromatic protons, the vinylic protons, the methylene protons of the alcohol, the hydroxyl proton, and the methoxy group protons. The protons on the double bond would appear as doublets or doublets of doublets, with their coupling constants (J-values) confirming the trans or cis geometry of the double bond. The protons of the three methoxy groups would likely appear as sharp singlets. The aromatic protons would show signals in the aromatic region, with splitting patterns determined by their substitution on the ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The carbons of the trimethoxyphenyl ring would appear in the aromatic region (typically 100-160 ppm), with the oxygen-substituted carbons appearing at lower field (higher ppm). The two carbons of the C=C double bond would also have characteristic shifts in the 120-140 ppm range. The carbon bearing the hydroxyl group (-CH₂OH) would be found further upfield, and the carbons of the three methoxy groups would appear around 55-60 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, for instance, between the vinylic protons and the methylene protons of the alcohol group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton and carbon skeletons.

While the specific data is not available, the application of these standard spectroscopic techniques would be essential for the unequivocal structural confirmation of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

While specific EI-MS data for this compound is not extensively detailed in the available literature, the fragmentation pattern can be predicted based on the analysis of related chalcones and phenylpropanoids. Upon electron ionization, the molecule is expected to form a molecular ion peak [M]•+. Subsequent fragmentation would likely proceed through pathways characteristic of allylic alcohols and trimethoxy-substituted benzene (B151609) rings.

Key expected fragmentation pathways include:

Loss of a hydroxyl radical (•OH): Formation of a stable [M-17]+ cation.

Loss of water (H₂O): A common fragmentation for alcohols, leading to an [M-18]•+ ion.

Cleavage of the propenol side chain: This could result in the formation of a resonance-stabilized tropylium-like ion or a benzylic cation corresponding to the 2,4,5-trimethoxyphenyl moiety.

Loss of methyl radicals (•CH₃): Stepwise loss from the methoxy groups is a characteristic fragmentation pattern for methoxylated aromatic compounds, leading to ions at [M-15]+, [M-30]•+, etc.

Loss of formaldehyde (B43269) (CH₂O): Ejection from the methoxy groups can also occur.

The resulting mass spectrum would be a composite of these fragmentation events, providing a structural fingerprint of the molecule.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is instrumental in providing an accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. For this compound (C₁₂H₁₆O₄), the exact mass can be calculated.

This technique is particularly valuable for differentiating between compounds with the same nominal mass but different elemental formulas. In the context of related compounds like (E)-3-(3-hydroxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, HRMS was used to confirm the molecular formula C₁₈H₁₉O₅ by matching the calculated m/z for the [M+H]⁺ ion with the experimentally found value. nih.gov A similar approach would be applied to this compound to unequivocally confirm its identity.

Table 1: Predicted HRMS Data for this compound

| Formula | Ion Type | Calculated m/z |

|---|---|---|

| C₁₂H₁₆O₄ | [M+H]⁺ | 225.1070 |

X-ray Diffraction Studies for Solid-State Structure

While the single crystal structure of this compound itself is not described in the provided sources, analysis of closely related compounds containing the 2,4,5-trimethoxyphenyl group provides significant insight into the expected solid-state conformation and packing.

Studies on various chalcone (B49325) derivatives incorporating the 2,4,5-trimethoxyphenyl moiety reveal key structural features. For instance, the crystal structure of (E)-1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one was determined to be orthorhombic with the space group Pca2₁. nih.gov Another related compound, (2E)-1-(Pyridin-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, crystallizes in the monoclinic system with space group P2₁/c. nih.gov

Table 2: Crystallographic Data for Related 2,4,5-Trimethoxyphenyl Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

|---|---|---|---|---|---|---|---|---|

| (E)-1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | C₁₈H₁₈O₅ | Orthorhombic | Pca2₁ | 4.2891(2) | 17.3341(9) | 20.5732(10) | 90 | nih.gov |

The crystal packing and supramolecular architecture of these related compounds are governed by a network of non-covalent interactions. In the solid state of (E)-1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, weak C—H···O interactions are crucial, linking molecules into helical chains that subsequently form sheets. nih.gov The presence of a hydroxyl group in this molecule also allows for a strong intramolecular O—H···O hydrogen bond. nih.gov

For this compound, the presence of the terminal hydroxyl group would be expected to play a dominant role in its crystal packing. It is highly probable that strong intermolecular O—H···O hydrogen bonds would be a defining feature of its supramolecular assembly, potentially leading to the formation of chains, dimers, or more complex networks. Additionally, weaker C—H···O interactions involving the methoxy groups and the aromatic rings would further stabilize the crystal lattice, similar to what is observed in its chalcone analogues.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular properties, and such studies on related chalcone (B49325) molecules are common. However, specific DFT calculations for 3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol were not found.

Optimized Molecular Geometries and Electronic Structure Elucidation

This analysis would involve calculating the most stable three-dimensional arrangement of atoms (bond lengths, bond angles, and dihedral angles) and describing the distribution of electrons within the molecule. For structurally related compounds like (E)-1-(2-Hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, studies have detailed the planarity and dihedral angles between the aromatic rings. Similar data for the requested alcohol is not available.

Prediction of Vibrational Frequencies and Spectroscopic Corroboration

Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to peaks in experimental infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to functional groups. While many studies perform these calculations for trimethoxy-substituted chalcones, no such theoretical vibrational data has been published for this compound.

Frontier Molecular Orbitals (HOMO-LUMO) Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy difference between them (the HOMO-LUMO gap) is a critical parameter. For numerous related chalcones, this gap has been calculated to understand their electronic properties and reactivity. This information is absent in the literature for this compound.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

An MEP map illustrates the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how a molecule will interact with other chemical species. MEP analyses have been performed on similar compounds to visualize reactive sites, but not on the specific alcohol requested.

Non-Linear Optical (NLO) Properties Characterization

Computational methods are used to predict the NLO properties of molecules by calculating parameters like dipole moment, polarizability, and first-order hyperpolarizability. Molecules with significant NLO properties have potential applications in optoelectronics. Research exists on the NLO properties of trimethoxy-substituted chalcones, but not for the prop-2-en-1-ol derivative.

Hyperpolarizability Calculations (First-order and Third-order)

As of the current literature review, specific computational studies detailing the first-order (β) and third-order (γ) hyperpolarizability of this compound have not been identified. Such calculations are essential for predicting the nonlinear optical (NLO) properties of a molecule, which are crucial for applications in optoelectronics and photonics. Theoretical methods, such as Density Functional Theory (DFT), are commonly employed to calculate these properties. The magnitude of hyperpolarizability is influenced by the molecular structure, the presence of donor-acceptor groups, and the extent of π-electron conjugation. While the trimethoxyphenyl group and the propenol side chain in α-asaronol suggest potential NLO activity, dedicated computational studies are required to quantify these properties.

Optical Gap Determinations

The optical gap of a molecule, often approximated by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key parameter in determining its electronic and optical characteristics. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability, and it is a critical factor in the design of materials for electronic applications.

A computational study on esters of α-asaronol has indicated that the HOMO-LUMO band gap can be modified as a function of the ester group, with calculated values ranging from 2.92 to 3.16 eV based on redox potentials. researchgate.net However, specific DFT calculations to determine the precise HOMO-LUMO gap of the parent molecule, this compound, are not available in the reviewed literature. Such a study would be valuable for understanding its electronic transitions and potential as a semiconductor or in other optical applications.

Molecular Modeling and Docking Studies for In Silico Biological Interactions

Molecular modeling and docking are indispensable tools in modern drug discovery, allowing for the prediction of how a small molecule like this compound might interact with a biological target. These in silico methods provide valuable information on binding modes, affinities, and the potential therapeutic relevance of a compound.

Ligand-Protein Binding Conformations and Predicted Affinities

Molecular docking studies have been performed to investigate the interaction between this compound (α-asaronol) and the peroxisome proliferator-activated receptor-gamma (PPARγ), a key therapeutic target for various metabolic disorders. ucl.ac.uk These studies provide a detailed picture of the binding conformation and predicted affinity of α-asaronol within the ligand-binding pocket of PPARγ.

The docking analysis revealed that the α-asaronol molecule successfully enters the binding pocket of PPARγ, achieving a stable conformation with a total docking score of 5.523, indicating a favorable and stable interaction. ucl.ac.uk The binding is characterized by a combination of van der Waals forces, hydrophobic interactions, and hydrogen bonds.

Specifically, the hydroxyl group on the propenol side chain of α-asaronol is predicted to form crucial hydrogen bonds with the amino acid residues LYS265 and HIS266 of PPARγ. ucl.ac.uk The trimethoxyphenyl moiety engages in hydrophobic interactions and van der Waals forces with a number of residues, including LYS295, PHE264, MET348, CYS285, ILE341, ILE281, ARG288, GLY284, and HIS266. ucl.ac.uk The ethyl side chain of the propenol group extends into a hydrophobic cavity formed by PHE264 and GLY284. ucl.ac.uk These interactions collectively suggest that α-asaronol can physically and stably bind to PPARγ, potentially leading to its activation. ucl.ac.uk

Table 1: Predicted Interactions between this compound and PPARγ

| Interacting Residue of PPARγ | Type of Interaction |

| LYS265 | Hydrogen Bond |

| HIS266 | Hydrogen Bond, Van der Waals |

| LYS295 | Van der Waals |

| PHE264 | Van der Waals, Hydrophobic |

| MET348 | Van der Waals |

| CYS285 | Van der Waals |

| ILE341 | Van der Waals |

| ILE281 | Van der Waals |

| ARG288 | Van der Waals |

| GLY284 | Van der Waals, Hydrophobic |

This table is generated based on the data from the cited research article.

In Silico Prediction of Drug-Likeness and ADMET Properties

The assessment of a molecule's drug-likeness and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in the early stages of drug discovery. In silico methods are widely used to predict these properties, helping to identify candidates with favorable pharmacokinetic and safety profiles.

While comprehensive in silico ADMET and drug-likeness studies specifically for this compound (α-asaronol) are not extensively reported in the available literature, the general principles of such analyses are well-established. Drug-likeness is often evaluated based on rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

ADMET prediction involves a suite of computational models that estimate properties such as gastrointestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities. For instance, an in silico ADME analysis of the related compound β-asarone (an isomer) suggested good oral bioavailability. nih.gov A complete in silico profiling of α-asaronol would be necessary to fully assess its potential as a drug candidate. This would involve using various QSAR models and other predictive software to generate a comprehensive ADMET and drug-likeness report.

In Vitro Biological Activities and Mechanistic Investigations

Antimicrobial Activity (in vitro)

Antifungal Properties

The isomers of 2,4,5-trimethoxyphenylpropene, particularly β-asarone, have demonstrated significant antifungal properties against a range of fungal species. Research has highlighted its efficacy against both plant pathogens and human fungal pathogens.

In studies targeting plant pathogenic fungi, β-asarone was found to completely inhibit the mycelial growth of Cladosporium cucumerinum, Colletotrichum orbiculare, Magnaporthe grisea, and Pythium ultimum at concentrations ranging from 0.5 to 30 μg/mL. acs.orgnih.gov Furthermore, in vivo tests showed that treatment with β-asarone could suppress the development of rice blast (M. grisea) and cucumber anthracnose (Co. orbiculare) on leaves. acs.orgnih.gov

Against the human pathogen Candida albicans, β-asarone exhibits potent growth-inhibitory activity, with a minimum inhibitory concentration (MIC) of 0.5 mg/mL and fungicidal effects at 8 mg/mL. nih.gov At sub-inhibitory concentrations, it has been shown to significantly impede key virulence factors, including the morphological transition from yeast to hyphal form and the development of biofilms. nih.gov The antifungal activity of asarone-rich extracts has also been noted against dermatophytes such as Trichophyton rubrum and Microsporum gypseum. researchgate.net

Table 1: In Vitro Antifungal Activity of β-Asarone

| Fungal Species | Observed Effect | Concentration | Reference |

|---|---|---|---|

| Cladosporium cucumerinum | Complete Mycelial Growth Inhibition | 0.5-30 µg/mL | acs.orgnih.gov |

| Colletotrichum orbiculare | Complete Mycelial Growth Inhibition | 0.5-30 µg/mL | acs.orgnih.gov |

| Magnaporthe grisea | Complete Mycelial Growth Inhibition | 0.5-30 µg/mL | acs.orgnih.gov |

| Pythium ultimum | Complete Mycelial Growth Inhibition | 0.5-30 µg/mL | acs.orgnih.gov |

| Candida albicans | Growth Inhibition (MIC) | 0.5 mg/mL | nih.gov |

| Candida albicans | Fungicidal (MFC) | 8 mg/mL | nih.gov |

| Candida albicans | Inhibition of Morphogenesis & Biofilm | Sub-inhibitory | nih.gov |

Proposed Mechanisms of Antimicrobial Action

The primary proposed mechanism for the antifungal activity of β-asarone is the inhibition of ergosterol (B1671047) biosynthesis. nih.govwikipedia.org Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and function. Disruption of its synthesis leads to membrane damage and ultimately cell death. nih.govwikipedia.org

While the antibacterial mechanism is less defined, studies on asarone-containing extracts suggest the mode of action differs from that in fungi. researchgate.net Unlike its effects on fungal cells, the antibacterial action does not appear to involve major disruption of the bacterial cell wall or membrane. researchgate.net Although DNA gyrase is a well-established target for certain classes of antibiotics like quinolones, which inhibit bacterial DNA replication, there is currently no direct evidence to suggest that asarone (B600218) or its isomers exert their antimicrobial effects through the inhibition of this enzyme. nih.govnih.gov

Anti-Inflammatory Activity (in vitro)

Both α- and β-asarone have been widely reported to possess significant anti-inflammatory properties. nih.govresearchgate.net Their activity is attributed to the modulation of key inflammatory pathways and the suppression of various pro-inflammatory molecules.

Cyclooxygenase (COX) Inhibition (COX-1 and COX-2)

The cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.govverywellhealth.com There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and mediating platelet aggregation, and COX-2, which is primarily induced at sites of inflammation. verywellhealth.comnih.gov

Research indicates that asarone isomers can inhibit the COX pathway, particularly by targeting the COX-2 enzyme. patsnap.com Studies using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a common in vitro model for neuroinflammation, have shown that β-asarone treatment dose-dependently decreases the protein levels of COX-2. nih.gov This selective action on COX-2 is a characteristic of modern anti-inflammatory agents, as it allows for the reduction of inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1. nih.gov

Table 2: In Vitro Cyclooxygenase (COX) Inhibition by Asarone Isomers

| Compound | Enzyme Target | Observed Effect | Model System | Reference |

|---|---|---|---|---|

| Asarone (general) | COX-2 | Inhibition of enzyme production | Not specified | patsnap.com |

| β-Asarone | COX-2 | Decreased protein levels | LPS-stimulated BV-2 microglia cells | nih.gov |

Inhibition of Pro-inflammatory Mediators

A primary mechanism behind the anti-inflammatory effects of α- and β-asarone is their ability to suppress the production of various pro-inflammatory mediators. This includes key cytokines and enzymes that drive the inflammatory response.

Studies have consistently shown that both isomers can inhibit the production of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in various cell models. patsnap.comnih.govnih.gov For instance, α-asarone was found to significantly reduce the mRNA levels of TNF-α, IL-1β, and IL-6 in the hippocampus of LPS-treated mice. nih.gov Similarly, β-asarone attenuated the production of these same cytokines in Aβ-induced SH-SY5Y cells. nih.gove-century.us

Furthermore, β-asarone has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of nitric oxide (NO), a key inflammatory mediator. nih.govnih.gov This suppression of inflammatory mediators is often achieved by blocking upstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways, which are critical regulators of inflammatory gene expression. nih.govmdpi.com

Table 3: Inhibition of Pro-inflammatory Mediators by Asarone Isomers

| Compound | Mediator Inhibited | Model System | Reference |

|---|---|---|---|

| α-Asarone | TNF-α, iNOS | LPS-induced paw edema in mice | nih.gov |

| α-Asarone | TNF-α, IL-1β, IL-6 | LPS-treated mice (hippocampus) | nih.gov |

| β-Asarone | Nitric Oxide (NO), iNOS | LPS-activated BV-2 microglia cells | nih.gov |

| β-Asarone | TNF-α, IL-1β, IL-6 | Aβ-induced SH-SY5Y cells | nih.gove-century.us |

| β-Asarone | IL-1β, IL-18 | High-glucose-induced human retinal pigment epithelial cells | mdpi.com |

Future Directions and Research Perspectives

Development of Novel and Efficient Synthetic Strategies

The synthesis of 3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol and its derivatives is foundational to any further investigation. While classical methods such as the Claisen-Schmidt condensation are commonly employed for the synthesis of the related chalcones, future research should focus on the development of more innovative and efficient synthetic pathways. nih.govnih.govuece.br There is a growing need for methodologies that are not only high-yielding but also adhere to the principles of green chemistry, utilizing environmentally benign solvents and reagents. uece.br

Future synthetic research could explore:

Catalytic Approaches: Investigating novel catalysts, including organocatalysts or metal-based catalysts, to improve reaction rates, selectivity, and yields.

Flow Chemistry: Implementing continuous flow synthesis to enhance reaction efficiency, safety, and scalability, which is crucial for producing larger quantities for extensive biological testing.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially improve yields compared to conventional heating methods.

Biocatalysis: Exploring the use of enzymes to catalyze specific steps in the synthesis, offering high stereoselectivity and milder reaction conditions.

The development of robust and scalable synthetic routes is paramount for the systematic exploration of this compound's potential and the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Advanced Computational Approaches for Predictive Modeling and Lead Optimization

Computational chemistry offers powerful tools for accelerating the drug discovery process. For this compound, advanced computational approaches can provide deep insights into its physicochemical properties, biological activities, and potential mechanisms of action, thereby guiding the optimization of this lead structure.

Key computational strategies to be employed include:

Density Functional Theory (DFT): DFT calculations can be used to investigate the structural, electronic, and energetic properties of the molecule. researchgate.net This can help in understanding its reactivity and stability.

Molecular Docking: In silico docking studies can predict the binding affinity and interaction patterns of this compound and its analogues with various biological targets, such as enzymes and receptors. mdpi.comnih.gov This is essential for identifying potential mechanisms of action and for the rational design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a mathematical relationship between the chemical structure of a series of analogues and their biological activity, enabling the prediction of the potency of novel compounds.

ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and minimal potential for adverse effects. bohrium.com

By integrating these computational methods, researchers can prioritize the synthesis of the most promising analogues, thereby saving time and resources.

Exploration of Undiscovered In Vitro Biological Activities and Novel Mechanisms of Action

While related compounds, particularly chalcones with a trimethoxyphenyl motif, have shown a range of biological activities including anticancer and anti-inflammatory effects, the full biological potential of this compound remains largely unexplored. nih.govsmolecule.com A comprehensive screening of this compound against a wide array of biological targets is warranted.

Future research should focus on:

Broad-Spectrum Bioactivity Screening: Testing the compound against diverse panels of cell lines and enzymatic assays to uncover novel therapeutic applications, such as antiviral, antifungal, neuroprotective, or cardioprotective activities.

Mechanism of Action Elucidation: For any identified biological activity, it is crucial to unravel the underlying molecular mechanism. Related trimethoxyphenyl chalcones are known to interact with targets like tubulin and oncogenic K-Ras signaling pathways. nih.gov Future studies should investigate whether this compound acts through similar or entirely new mechanisms. Techniques such as proteomics, transcriptomics, and specific enzymatic assays can be employed to identify the direct molecular targets.

Investigation of Anti-parasitic Properties: Given that a related chalcone (B49325) has shown activity against the nematode Meloidogyne exigua, exploring the potential of this compound as an anti-parasitic agent against other pathogens is a promising avenue. nih.gov

The discovery of novel biological activities and a clear understanding of the mechanism of action are critical steps in validating this compound as a viable therapeutic lead.

Rational Design of Next-Generation Analogues and Hybrid Structures for Enhanced Efficacy

Building upon the knowledge gained from SAR studies, computational modeling, and mechanistic investigations, the rational design of next-generation analogues can lead to compounds with significantly improved potency, selectivity, and pharmacokinetic properties. bohrium.comresearchgate.netnih.gov

Strategies for the design of new analogues include:

Structural Modification: Systematically modifying the core structure of this compound. This could involve:

Altering the substitution pattern on the trimethoxyphenyl ring.

Replacing the phenyl ring with various heterocyclic systems.

Modifying the prop-2-en-1-ol linker to modulate flexibility and hydrogen bonding capacity.

Hybrid Molecule Synthesis: Creating hybrid structures by combining the this compound scaffold with other known pharmacophores. This molecular hybridization approach can lead to compounds with dual mechanisms of action or improved target engagement.

Bioisosteric Replacement: Employing bioisosteric replacements to improve physicochemical properties and metabolic stability without compromising biological activity.

Q & A

Q. What are the established synthetic routes for 3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via Claisen-Schmidt condensation or modified aldol reactions. For example, (E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol derivatives have been prepared by reacting phenols with cinnamyl alcohols under basic conditions (e.g., NaOH in ethanol), followed by purification via recrystallization . Optimization strategies include:

- Solvent selection : Ethanol or methanol for solubility and stability.

- Catalyst tuning : Adjusting NaOH concentration to balance reaction rate and side-product formation.

- Temperature control : Room temperature or mild heating (40–60°C) to avoid decomposition.

Yield improvements (>70%) are achieved by slow crystallization and inert atmosphere conditions .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 7.5770 Å, b = 16.2530 Å) confirm molecular geometry and stereochemistry .

- Thermal analysis : TG/DTA reveals decomposition thresholds (e.g., ~200°C for similar chalcones) .

- NMR and IR : Key signals include methoxy proton peaks at δ 3.7–3.9 ppm (¹H NMR) and C=O stretches at ~1650 cm⁻¹ (IR) .

Q. How is the compound isolated from natural sources, and what purity benchmarks are used?

Isolation from Perilla frutescens involves:

- Extraction : Ethanol or methanol solvent systems.

- Chromatography : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by HPLC for bioactive fractions .

Purity is validated via HPLC (>95% peak area) and melting point consistency (e.g., 391–393 K for derivatives) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

Graph set analysis (e.g., S (6) or R ₂²(8) motifs) reveals intermolecular O–H···O and C–H···π interactions. For example, hydroxyl groups form chains along the b-axis, stabilizing the lattice . Computational tools like CrystalExplorer quantify interaction energies (e.g., –25 kJ/mol for O–H···O bonds), critical for predicting solubility and polymorphic behavior .

Q. What computational approaches are used to predict nonlinear optical (NLO) properties, and how do they align with experimental data?

Q. How do structural modifications (e.g., methoxy substitution) impact biological activity against pathogens like Alternaria alternata?

- SAR studies : The 2,4,5-trimethoxy motif enhances antifungal activity by 3-fold compared to dimethoxy analogs, likely due to increased lipophilicity and membrane penetration .

- Contradiction note : While some studies report EC₅₀ values <10 µM , others show reduced efficacy in acidic environments, necessitating pH-controlled assays .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

- Standardized assays : Use uniform protocols (e.g., broth microdilution for MIC values) to minimize variability .

- Crystallographic validation : Confirm compound identity via CCDC deposition (e.g., CCDC 823753 for derivatives) to rule out structural misassignment .

- Meta-analysis : Compare datasets using tools like Forest plots to identify outliers (e.g., EC₅₀ variations >50% across labs) .

Methodological Tables

Q. Table 1. Crystallographic Data for Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.